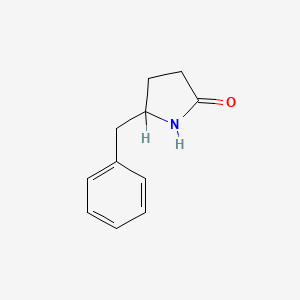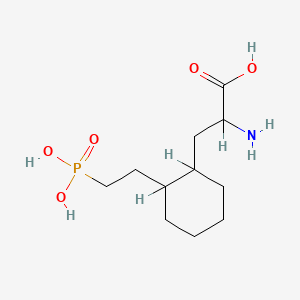
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is an organic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an azobenzene moiety and an isopropylcarbonyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- typically involves the reaction of 4-phenylazobenzene with isopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azobenzene moiety can lead to the formation of hydrazobenzene derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazobenzene derivatives. Substitution reactions can result in various substituted phenylazobenzene derivatives.
Applications De Recherche Scientifique
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- involves its interaction with specific molecular targets and pathways. The azobenzene moiety can undergo photoisomerization, switching between trans and cis configurations upon exposure to light. This property makes it useful in applications requiring controlled molecular switching. The isopropylcarbonyl group may also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties but lacking the isopropylcarbonyl group.
4-Phenylazobenzene: Similar structure but without the isopropylcarbonyl group.
(4-Phenylazo)acetophenone: Contains an acetophenone group instead of an isopropylcarbonyl group.
Uniqueness
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is unique due to the presence of both the azobenzene moiety and the isopropylcarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both photoisomerization and reactivity associated with the isopropylcarbonyl group.
Propriétés
Numéro CAS |
75993-91-8 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-methyl-1-(4-phenyldiazenylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-12(2)16(19)13-8-10-15(11-9-13)18-17-14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
YUBMTDGMUUMRDC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Synonymes |
(4-phenylazophenyl)isopropylcarbonyl (p-phenylazophenyl)isopropylcarbonyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1194880.png)
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)




![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)



